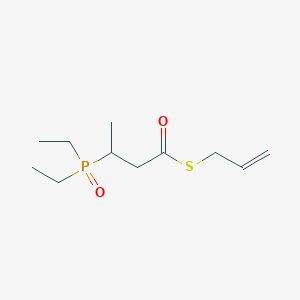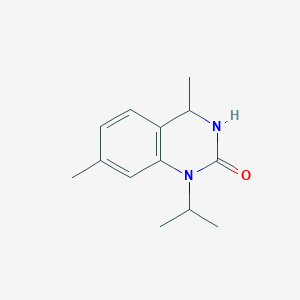
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C12H16N2O It belongs to the quinazolinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,7-dimethylquinazoline with isopropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolines, which can have different biological and chemical properties.
Scientific Research Applications
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylquinazoline: Lacks the isopropyl group and has different biological activities.
1-(Propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups at positions 4 and 7, leading to variations in its chemical reactivity and biological properties.
Uniqueness
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both methyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in research and industry.
Properties
CAS No. |
63611-97-2 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-8(2)15-12-7-9(3)5-6-11(12)10(4)14-13(15)16/h5-8,10H,1-4H3,(H,14,16) |
InChI Key |
LSRXXUKVYIUVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C)N(C(=O)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)
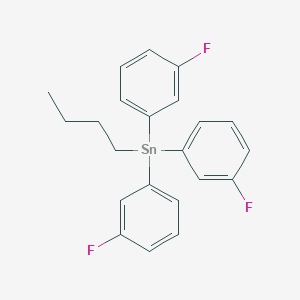


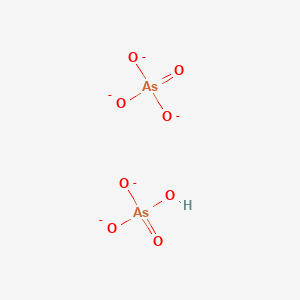
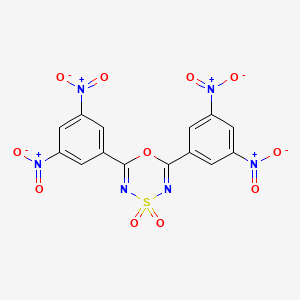
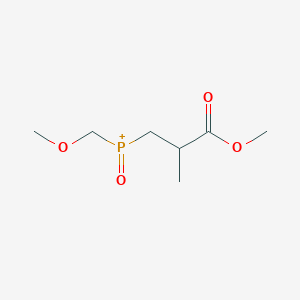
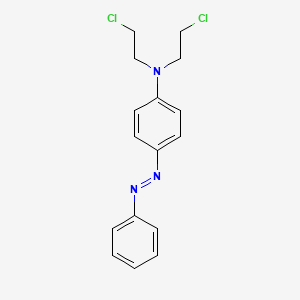
![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
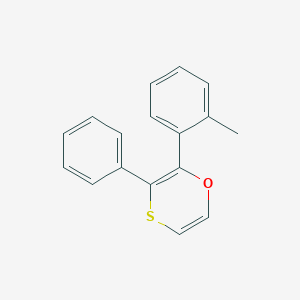
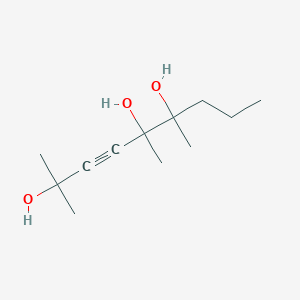
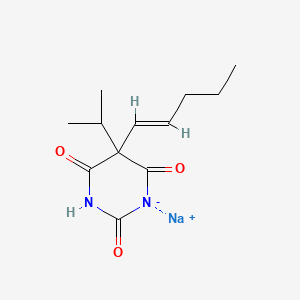
![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
